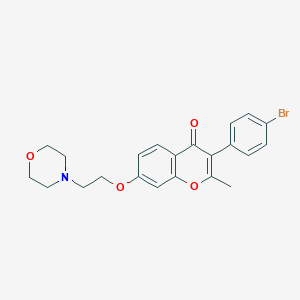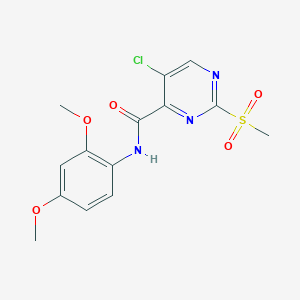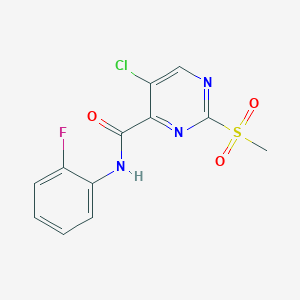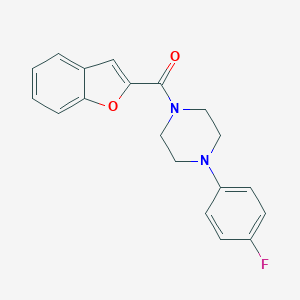
3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a morpholinoethoxy group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用机制
- Bromophenol derivatives have been investigated for their anticancer properties. In a study by Wang et al., a series of bromophenol hybrids were designed, and one promising candidate, compound 17a , exhibited significant inhibitory activity against cancer cell lines .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the cyclization of appropriate starting materials, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions to form the chromen-4-one core.
Introduction of the bromophenyl group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the morpholinoethoxy group: The morpholinoethoxy group can be introduced via an etherification reaction using 2-chloroethylmorpholine and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Hydrolysis Reactions: The ether linkage in the morpholinoethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Etherification: 2-chloroethylmorpholine, potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 3-(4-fluorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
- 3-(4-chlorophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
- 3-(4-methylphenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one
Uniqueness
3-(4-bromophenyl)-2-methyl-7-(2-morpholinoethoxy)-4H-chromen-4-one is unique due to the presence of the bromophenyl group, which can significantly influence its biological activity and chemical reactivity. The combination of the bromophenyl group with the chromen-4-one core and the morpholinoethoxy group provides a distinct profile that can be exploited for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(4-bromophenyl)-2-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-15-21(16-2-4-17(23)5-3-16)22(25)19-7-6-18(14-20(19)28-15)27-13-10-24-8-11-26-12-9-24/h2-7,14H,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXCUZAUARAYBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCOCC3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360151.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5-trimethoxy-N-(propan-2-yl)benzamide](/img/structure/B360152.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-methoxybenzenesulfonamide](/img/structure/B360154.png)
![4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B360155.png)
![Methyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B360156.png)

![N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B360159.png)
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine](/img/structure/B360163.png)
![3,4-dimethoxy-N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B360165.png)

![Ethyl 6-benzyl-2-(2-furoylamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B360167.png)
![2-[8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether](/img/structure/B360168.png)
![1-[(5,5-dioxido-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl)sulfanyl]acetone](/img/structure/B360169.png)
